2,3,5,6-Tetrafluorophenol

Catalog No.
S596868
CAS No.
769-39-1
M.F
C6H2F4O
M. Wt
166.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5,6-Tetrafluorophenol

CAS Number

769-39-1

Product Name

2,3,5,6-Tetrafluorophenol

IUPAC Name

2,3,5,6-tetrafluorophenol

Molecular Formula

C6H2F4O

Molecular Weight

166.07 g/mol

InChI

InChI=1S/C6H2F4O/c7-2-1-3(8)5(10)6(11)4(2)9/h1,11H

InChI Key

PBYIIRLNRCVTMQ-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)F)O)F)F

Synonyms

2,3,5,6-tetrafluorophenol

Canonical SMILES

C1=C(C(=C(C(=C1F)F)O)F)F

The exact mass of the compound 2,3,5,6-Tetrafluorophenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88309. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3,5,6-Tetrafluorophenol (TFP) is a highly fluorinated, acidic phenol (pKa ~5.5) primarily procured as a precursor for synthesizing amine-reactive active esters in bioconjugation, radiolabeling, and materials science . Its four electron-withdrawing fluorine atoms impart significant electrophilicity to its ester derivatives while maintaining exceptional steric and electronic resistance to aqueous hydrolysis . In industrial and advanced laboratory workflows, TFP is utilized to manufacture homobifunctional cross-linkers, PEGylation reagents, and 18F-PET radiotracers that require prolonged stability in alkaline buffers. Additionally, its unique hydrogen-bonding and solvating properties make it a premium matrix solvent for the MALDI-TOF mass spectrometry of highly hydrophobic polyesters [1].

Substituting TFP with the industry-standard N-hydroxysuccinimide (NHS) or the closely related pentafluorophenol (PFP) fundamentally compromises process yields in specific pH windows [1]. While NHS esters are ubiquitous, they suffer from rapid base-catalyzed hydrolysis, losing viability within minutes at pH > 8.0, which severely limits their use in labeling pH-sensitive proteins or during alkaline radiofluorination [1]. Conversely, while PFP esters offer comparable hydrolytic resistance, TFP esters frequently demonstrate superior aqueous solubility and slightly lower steric hindrance, optimizing the balance between hydrolytic stability and amine reactivity . Procuring standard NHS reagents for alkaline conjugations or complex radiolabeling workflows directly results in high reagent waste, incomplete labeling, and poor reproducibility.

Superior Aqueous Hydrolytic Stability in Alkaline Bioconjugation

In the fabrication of DNA arrays and protein conjugates, the stability of the active ester leaving group dictates the ultimate coupling density. Kinetic studies demonstrate that TFP-terminated self-assembled monolayers and cross-linkers exhibit a first-order hydrolysis rate that is substantially slower than their NHS counterparts [1]. Specifically, under basic coupling conditions (pH 10), TFP esters demonstrate a 10-fold increase in hydrolytic half-life compared to NHS esters, which degrade rapidly [1].

Evidence DimensionHydrolytic half-life at pH 10
Target Compound DataTFP ester: ~390 minutes
Comparator Or BaselineNHS ester: ~39 minutes
Quantified Difference10-fold longer operational half-life for TFP esters.
ConditionsAqueous buffer, pH 10.0, ambient temperature.

Procuring TFP-based cross-linkers prevents premature reagent degradation, enabling high-yield conjugations in alkaline buffers required for specific biomolecules.

Enhanced Solvating Power for MALDI-TOF MS of Hydrophobic Polyesters

Analyzing highly hydrophobic polyesters like polyethylene terephthalate (PET) via MALDI-TOF MS frequently fails due to poor polymer solvation and matrix mass discrimination. When utilized as a solvating matrix, 2,3,5,6-tetrafluorophenol dramatically outperforms conventional matrices (such as DTH) and standard fluorinated solvents [1]. In linear mode MALDI-TOF experiments, TFP enabled the detection of sodiated cyclic PET polymer ions up to m/z 12,000, whereas alternative matrices truncated the mass distribution or failed to yield useful data[1].

Evidence DimensionMaximum detectable mass (m/z) for PET polymers
Target Compound DataTFP solvent: Detects ions up to m/z 12,000
Comparator Or BaselineConventional matrices (e.g., DTH): Fail to yield useful data or truncate at ~8,000 Da
Quantified DifferenceExtension of detectable mass range by >4,000 Da.
ConditionsMALDI-TOF MS, linear mode, N2 laser (337 nm), analyzing PET and CHDT polymers.

For analytical laboratories, TFP is a critical procurement choice to prevent mass discrimination and accurately characterize high-molecular-weight commercial polyesters.

Precursor Stability for One-Step 18F-PET Radiotracer Synthesis

The synthesis of 18F-labeled biomolecules requires active esters that can survive the harsh, basic conditions of radiofluorination. The 2,3,5,6-tetrafluorophenyl ester of 6-fluoronicotinic acid ([18F]F-Py-TFP) maintains its structural integrity during reaction with [18F]fluoride and subsequent conjugation to serum albumins at pH 9[1]. This stability allows for a robust one-step radiolabeling process, achieving radiochemical purities exceeding 90% and overall uncorrected yields of 18-35%, performance metrics that are unattainable with standard NHS esters which rapidly hydrolyze under identical conditions [1].

Evidence DimensionRadiochemical purity and conjugation yield
Target Compound DataTFP active ester: >90% radiochemical purity, 18-35% overall yield
Comparator Or BaselineNHS esters: Rapid hydrolysis preventing one-step alkaline radiolabeling
Quantified DifferenceEnables direct alkaline conjugation with >90% purity.
Conditions18F-fluorination followed by conjugation to rat serum albumin at pH 9, 37-40°C for 15 min.

TFP is essential for radiopharmaceutical manufacturing, allowing for efficient, one-step labeling workflows that minimize the decay of short-lived 18F isotopes.

Reduced Byproduct Nucleophilicity in Protein Cross-Linking

During the conjugation of sensitive proteins or glycoconjugates, the leaving group byproduct can interfere with the target molecule. While N-hydroxysuccinimide (NHS) generates a highly nucleophilic byproduct, the esterification of proteins using TFP generates 2,3,5,6-tetrafluorophenol as the leaving group . Due to its high acidity (pKa ~5.5) and electron-withdrawing fluorine atoms, the TFP-OH byproduct is significantly less nucleophilic than NHS, preventing unwanted side reactions while maintaining a conjugation efficiency comparable to pentafluorophenol (PFP) esters.

Evidence DimensionByproduct nucleophilicity and interference
Target Compound DataTFP ester: Generates non-nucleophilic, non-interfering TFP-OH byproduct
Comparator Or BaselineNHS ester: Generates highly nucleophilic NHS byproduct
Quantified DifferenceElimination of nucleophilic side-reactions with sensitive target sites.
ConditionsHomobifunctional cross-linking of bovine serum albumin (BSA) and ovalbumin (OVA) in aqueous buffer.

Selecting TFP-based reagents ensures higher purity of the final protein conjugates by eliminating competitive side reactions caused by the leaving group.

Synthesis of Advanced Bioconjugation Reagents

TFP is the optimal precursor for manufacturing PEGylation reagents, homobifunctional cross-linkers, and DNA array surface modifiers where alkaline coupling conditions (pH 8.0–10.0) are required, directly leveraging its 10-fold greater hydrolytic stability over NHS [1].

Manufacturing of 18F-PET Radiopharmaceuticals

Due to its resistance to basic hydrolysis, TFP is utilized to synthesize prosthetic groups (e.g., [18F]F-Py-TFP) for the one-step radiofluorination and conjugation of peptides and serum albumins, streamlining radiotracer production [2].

Analytical Matrix for Hydrophobic Polymers

In materials science laboratories, TFP is procured as a powerfully solvating matrix for MALDI-TOF mass spectrometry, enabling the accurate mass distribution analysis of saturated-carbon polyesters like PET up to 12,000 Da[3].

XLogP3

2.1

Boiling Point

140.0 °C

Melting Point

38.0 °C

UNII

TNA118I5TG

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (15.22%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (15.22%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (13.04%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (86.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

769-39-1

Wikipedia

2,3,5,6-tetrafluorophenol

Dates

Last modified: 08-15-2023

Explore Compound Types